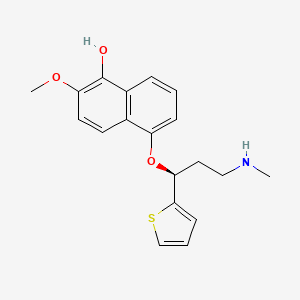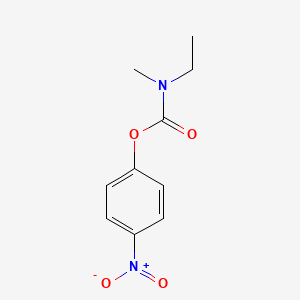
4-硝基苯乙基(甲基)氨基甲酸酯
描述
4-Nitrophenyl ethyl(methyl)carbamate is a chemical compound with the linear formula C10H12N2O4 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
Carbamates, including 4-Nitrophenyl ethyl(methyl)carbamate, can be synthesized through a simple nucleophilic substitution reaction . This involves using different acyclic and cyclic amines at temperatures between 10–40 °C for 1–2 hours with constant stirring in the presence of a base .Molecular Structure Analysis
The molecular structure of 4-Nitrophenyl ethyl(methyl)carbamate is characterized by a carbamate group, which is a key structural motif in many approved drugs and prodrugs . The carbamate functionality is related to amide-ester hybrid features and, in general, displays very good chemical and proteolytic stabilities .Chemical Reactions Analysis
Carbamates, including 4-Nitrophenyl ethyl(methyl)carbamate, are widely utilized in medicinal chemistry. They are often designed to make drug–target interactions through their carbamate moiety . Carbamates also serve a very important role as optimum protecting groups for amines and amino acids in organic synthesis and peptide chemistry .科学研究应用
光敏保护基团:N-甲基-N-(邻硝基苯基)氨基甲酸酯与 4-硝基苯乙基(甲基)氨基甲酸酯密切相关,已被用作有机合成中可光解醇保护基团。当在质子溶剂中通过光解诱导时,它们能提供高产率和清洁的脱保护 (Loudwig 和 Goeldner,2001 年)。
代谢研究:对 N:N-二甲基-对硝基苯基氨基甲酸酯(另一种密切相关的化合物)的研究提供了对其在大鼠肝脏中由酶系统代谢的见解,这对于了解其潜在毒性和治疗应用至关重要 (Hodgson 和 Casida,1961 年)。
癌症研究:结构相似的乙基(1,2-二氢吡啶[3,4-b]吡嗪-7-基)氨基甲酸酯已显示出与细胞微管蛋白结合、阻断有丝分裂和对小鼠实验性肿瘤表现出细胞毒活性的潜力。这表明在开发抗癌剂方面具有潜在应用 (Temple、Rener 和 Comber,1989 年)。
酶抑制研究:N-丁基-N-甲基-4-硝基苯基氨基甲酸酯已被确定为胆汁盐依赖性脂肪酶的特异性抑制剂。其抑制特性已被用于研究酶的活性位点和作用机制 (Fourneron、Abouakil、Chaillan 和 Lombardo,1991 年)。
药物开发和前药研究:4-硝基苄基氨基甲酸酯作为生物还原药物的触发剂引起了人们的兴趣。它们已被研究释放有毒胺类毒素的能力,这在新型癌症疗法的开发中尤为重要 (Hay、Sykes、Denny 和 O'Connor,1999 年)。
合成化学应用:已经开发出一种简单有效的方法来制备 4-硝基苯基 N-甲基和 N-烷基氨基甲酸酯。这些方法对于生产更安全、替代工业过程中使用的高毒化合物的选择具有重要意义 (Peterson、Houguang 和 Ke,2006 年)。
化学重排研究:对邻苯二甲酰亚甲基重排的研究揭示了 N-(4-硝基苯基)氨基甲酸酯在特定条件下的行为,有助于更广泛地理解化学重排 (Wilshire,1990 年)。
代谢中的酶系统:已经探索了氨基甲酸乙酯的代谢及其被各种化合物抑制的情况,从而深入了解了参与其代谢的酶系统 (Yamamoto、Pierce、Hurst、Chen 和 Waddell,1990 年)。
作用机制
While the specific mechanism of action for 4-Nitrophenyl ethyl(methyl)carbamate is not mentioned in the search results, carbamates in general have the ability to modulate inter- and intramolecular interactions with the target enzymes or receptors . They can impose a degree of conformational restriction due to the delocalization of nonbonded electrons on nitrogen into the carboxyl moiety .
未来方向
Carbamates, including 4-Nitrophenyl ethyl(methyl)carbamate, have received much attention due to their application in drug design and discovery . They have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability . Therefore, they could stand as the base for the discovery of new generation of antimicrobial and antioxidant agents .
生化分析
Biochemical Properties
It has been shown to interact with various enzymes and proteins in biochemical reactions . For instance, it has exhibited significant binding modes with DNA Gyrase A .
Cellular Effects
The cellular effects of 4-Nitrophenyl ethyl(methyl)carbamate are not well-documented. It has been shown to exhibit promising antibacterial activity against various bacterial strains, including B. subtilis, S. aureus, E. coli, K. pneumoniae, and P. aeruginosa .
Molecular Mechanism
It has been suggested that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It has been synthesized and characterized in various studies .
属性
IUPAC Name |
(4-nitrophenyl) N-ethyl-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-3-11(2)10(13)16-9-6-4-8(5-7-9)12(14)15/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXHDTIKCTZVEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675893 | |
| Record name | 4-Nitrophenyl ethyl(methyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90870-20-5 | |
| Record name | 4-Nitrophenyl ethyl(methyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[4.1.0]hepta-2,4-diene-7-carboxamide](/img/structure/B564412.png)


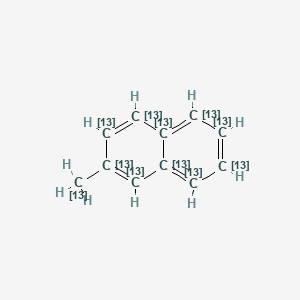
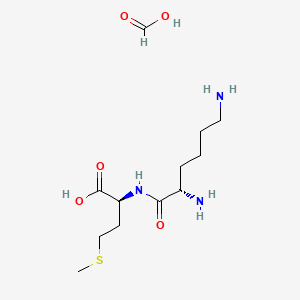
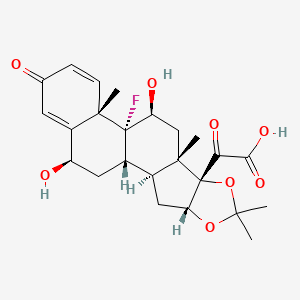
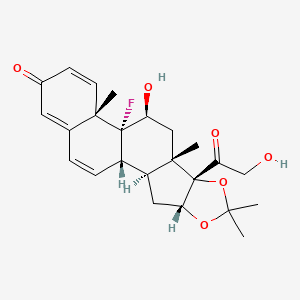


![1,2-Dihydropyrano[2,3-c]pyrazole-3,6-dione](/img/structure/B564429.png)
